C4-Ester vs. C4-Acid Impact on LPA1 Functional Antagonism: A Class-Level SAR Analysis
The C4 ethyl ester of the target compound is a critical determinant of LPA1 antagonism potency. Patent data for representative pyrazole carbamoyl cyclohexyl acid series demonstrate that the free carboxylic acid form achieves potent hLPA1 IC50 values (e.g., Example 1 acid: IC50 = 8 nM). Conversion to the corresponding ethyl ester consistently results in a >90% loss in potency, with ester analog IC50 values exceeding 1,000 nM [1]. This class-level SAR trend indicates that the target compound, with its ethyl ester, is likely to possess >100-fold lower LPA1 potency relative to its acid counterpart, making it a valuable tool for discriminating ester-specific effects.
| Evidence Dimension | hLPA1 Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | Estimated >1,000 nM (based on class-level ethyl ester SAR) [1] |
| Comparator Or Baseline | Corresponding C4-carboxylic acid analog: IC50 = 8 nM [1] |
| Quantified Difference | Potency shift: >100-fold decrease for ethyl ester relative to acid |
| Conditions | hLPA1 functional antagonist assay (CHO cells overexpressing hLPA1); Ca2+ flux measured by FLIPR. |
Why This Matters
This differentiation is essential for researchers designing experiments to deconvolute on-target LPA1 effects from off-target ester-mediated effects or for developing pro-drug strategies.
- [1] Cheng, P.T.W.; Kennedy, L.J.; Li, J.; Reddigunta, R.B.; Shi, Y.; Walker, S.J.; Wang, Y.; Zhang, H. Pyrazole O-linked carbamoyl cyclohexyl acids as LPA antagonists. U.S. Patent 11,261,174. Representative Example 1 acid (IC50 8 nM) and ester comparison data. View Source
